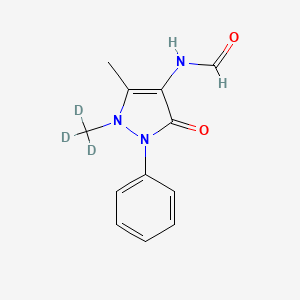

4-Formylaminoantipyrine-d3

Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in scientific investigation. clearsynth.comclearsynth.com This seemingly subtle atomic change can have profound effects on the physical and chemical properties of a molecule without altering its fundamental chemical reactivity. portico.org

Rationale for Deuterium Incorporation in Antipyrine (B355649) Analogs

The incorporation of deuterium into antipyrine analogs is driven by the need to understand their metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. portico.org This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond, allowing researchers to elucidate metabolic pathways. symeres.com For instance, the metabolism of antipyrine itself was observed to shift from C3-methyl oxidation to N-demethylation when the methyl group was deuterated. portico.org

Role of Deuterium-Labeled Analogs as Research Probes and Standards

Deuterium-labeled compounds, such as 4-Formylamino Antipyrine-d3, serve as invaluable research probes and analytical standards. clearsynth.comthalesnano.com Their key applications include:

Mechanistic Studies: Tracking the fate of deuterium atoms through metabolic pathways helps in understanding reaction mechanisms. clearsynth.comsymeres.com

Pharmacokinetic Studies: These labeled compounds are crucial for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. thalesnano.com

Internal Standards in Mass Spectrometry: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are ideal internal standards. thalesnano.comveeprho.com They co-elute with the non-labeled analyte but are distinguishable by their higher mass, allowing for precise quantification by correcting for variations during sample preparation and analysis.

Contextualizing 4-Formylamino Antipyrine-d3 as a Metabolite and Analytical Standard

4-Formylamino Antipyrine is an excreted metabolite of aminophenazone and dipyrone. pharmaffiliates.commedchemexpress.com Its deuterated form, 4-Formylamino Antipyrine-d3, is primarily utilized as an internal standard for the quantification of its parent compounds and their metabolites in biological samples. pharmaffiliates.comveeprho.com This application is critical in therapeutic drug monitoring and pharmacokinetic research, ensuring reliable and accurate analytical results. veeprho.com

Overview of Research Trajectories for Deuterated Pyrazolone (B3327878) Derivatives

Research into deuterated pyrazolone derivatives, a class of compounds that includes antipyrine and its analogs, is an active area of investigation. Studies have explored various aspects, from fundamental chemical synthesis to advanced applications.

Recent advancements have focused on developing efficient and selective methods for deuteration. For example, a simple and highly efficient procedure for the selective deuteration of the C-4 position of pyrazole (B372694) substrates using D₂O has been reported. acs.orgfigshare.com Theoretical studies, such as those using ab initio multiple cloning, have been employed to understand the ultrafast dissociation dynamics of pyrazole and its deuterated derivatives, providing insights into their fundamental chemical behavior. whiterose.ac.uk The overarching goal of this research is to expand the library of deuterated compounds, which are essential tools for drug discovery, mechanistic studies, and advanced analytical chemistry. researchgate.netmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O2 |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide |

InChI |

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/i2D3 |

InChI Key |

WSJBSKRPKADYRQ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC=O)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 4 Formylamino Antipyrine D3

Methodologies for Deuterium (B1214612) Labeling in Antipyrine (B355649) Scaffolds

Deuterium labeling of drug molecules is a common strategy used to create stable, heavy-isotope versions that are invaluable as tracers or internal standards in pharmacokinetic and metabolic research. medchemexpress.com The increased mass has a minimal effect on the chemical properties of the molecule but allows it to be distinguished from its non-deuterated counterpart by mass spectrometry. For antipyrine and its derivatives, several approaches to deuterium incorporation have been established.

The synthesis of deuterated antipyrine and its various metabolites is crucial for studying its metabolic pathways. ebi.ac.uk General methods for introducing deuterium into organic molecules include direct synthesis using deuterated starting materials or deuterium exchange reactions on the final compound or an intermediate, often using a source like deuterium oxide (D2O). These labeled compounds, such as Antipyrine-d3 and 4-Methylamino antipyrine-d3, are frequently used as internal standards for quantitative analysis in biological samples. medchemexpress.commedchemexpress.com

Gas chromatography-mass spectrometry (GC-MS) combined with stable isotope tracer techniques has been effectively used to identify numerous metabolites of antipyrine analogs like isopropylantipyrine (IPA). jst.go.jp In such studies, administering a mixture of deuterated and non-deuterated compounds allows for the clear identification of metabolites by the characteristic doublet peaks observed in mass spectra. jst.go.jp

Table 1: Synthetic Approaches for Deuterated Antipyrine Metabolites

| Metabolite/Analog | Deuteration Approach | Primary Application | Reference |

| Antipyrine-d3 | Isotopic labeling with deuterium. | Internal standard for clinical mass spectrometry. | medchemexpress.com |

| 4-Methylamino antipyrine-d3 | Direct synthesis using deuterated methylamine (B109427) or deuterium exchange reactions. | Internal standard, pharmacokinetic and metabolism studies. | medchemexpress.com |

| 4-Acetylaminoantipyrine-d3 | Deuterium labeling of 4-Acetylaminoantipyrine. | Isotope labeled metabolite for research. | medchemexpress.eu |

| Isopropylantipyrine (IPA) Analogs | Synthesis with various deuterated precursors (e.g., IPA-2-CD3, IPA-3-CD3). | Elucidation of metabolic pathways via stable isotope tracer techniques. | jst.go.jp |

The synthesis of 4-Formylamino Antipyrine-d3 specifically involves the incorporation of three deuterium atoms. smolecule.com The common nomenclature for this compound, N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide-d3, indicates that the deuterium atoms are located on the formamide (B127407) group. pharmaffiliates.com This specific placement is typically achieved during the formylation step of the synthesis, using a deuterated formylating agent. This targeted approach ensures that the label is in a stable position within the molecule, which is critical for its use as an analytical standard.

Precursor Chemistry and Reaction Pathways for 4-Formylamino Antipyrine-d3 Formation

A known industrial method for preparing the non-deuterated 4-Formylamino Antipyrine begins with quinizine and proceeds through nitrosification, reduction, and hydrolysis to yield the crucial 4-aminoantipyrine (B1666024) intermediate. google.com This intermediate is then acylated to form the final product. google.com For the deuterated variant, the final acylation step is modified to use a deuterated reagent.

The key transformation is the formylation of 4-Aminoantipyrine. This is achieved by reacting 4-Aminoantipyrine with a deuterated formic acid derivative to introduce the formyl-d3 group onto the amino function at the C4 position of the pyrazolone (B3327878) ring.

Table 2: Reaction Pathway for 4-Formylamino Antipyrine-d3 Formation

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Purpose | Reference |

| 1 | Quinizine | Nitrosification, Reduction, Hydrolysis | 4-Aminoantipyrine (4-AA) | Formation of the key amine precursor. | google.com |

| 2 | 4-Aminoantipyrine (4-AA) | Deuterated formylating agent (e.g., deuterated formic acid derivative) | 4-Formylamino Antipyrine-d3 | Introduction of the deuterium-labeled formyl group. | smolecule.com |

Derivatization Techniques for Enhanced Analytical Detection of 4-Formylamino Antipyrine-d3

For analytical purposes, particularly in gas chromatography (GC), it is often necessary to derivatize metabolites like those of antipyrine to increase their volatility and improve their chromatographic properties. osti.gov While 4-Formylamino Antipyrine-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is essential if GC-based methods are employed.

The most common derivatization technique for antipyrine metabolites is silylation. osti.gov This process involves converting active hydrogen atoms, such as those in hydroxyl or amine groups, into trimethylsilyl (B98337) (TMS) ethers or esters. This conversion reduces the polarity of the molecule, making it more suitable for GC analysis. For antipyrine metabolites, N,O-Bis(trimethylsilyl)acetamide (BSA) is a frequently used silylating agent. osti.gov The derivatized analytes are then analyzed by GC-MS, where the mass difference between the deuterated standard and the native analyte allows for accurate quantification. jst.go.jposti.gov

Table 3: Derivatization Techniques for Analytical Detection of Antipyrine Metabolites

| Technique | Reagent | Purpose | Enhanced Analytical Method | Reference |

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increases volatility and thermal stability by converting polar N-H and O-H groups to TMS derivatives. | Gas Chromatography-Mass Spectrometry (GC-MS) | osti.gov |

| Trimethylsilylation | Trimethylsilylating agents | To prepare metabolites for GC-MS analysis following extraction from biological matrices. | Gas Chromatography-Mass Spectrometry (GC-MS) | jst.go.jp |

Advanced Analytical Methodologies for 4 Formylamino Antipyrine D3 Quantification and Characterization

Chromatographic Techniques for 4-Formylamino Antipyrine-d3 Separation

Chromatography is a cornerstone for the separation of 4-Formylamino Antipyrine-d3 from complex matrices prior to its detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the sample matrix.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the most prevalent and effective technique for the analysis of antipyrine (B355649) and its metabolites, including 4-Formylamino Antipyrine. The polarity of these compounds makes them highly amenable to LC-based separations.

High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of 4-Formylamino Antipyrine-d3. Method development for this compound would focus on optimizing separation from its non-deuterated form and other potential interferences. A typical HPLC method for antipyrine metabolites involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724).

For instance, a validated HPLC method for the concurrent determination of antipyrine and several other drugs utilized a C18 column with a mobile phase of water (pH 3.0) and a 50:50 mixture of methanol and acetonitrile (58:42 v/v) at a flow rate of 1.0 ml/min nih.govnih.gov. Such a method could be adapted for 4-Formylamino Antipyrine-d3, with adjustments to the gradient and mobile phase composition to achieve optimal resolution.

Table 1: Illustrative HPLC Parameters for Antipyrine Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry Shield RP8, 4.6 x 50 mm, 5µm | mdpi.comyoutube.com |

| Mobile Phase | 0.1% glacial acetic acid/methanol 85:15 | mdpi.comyoutube.com |

| Flow Rate | 1.0 mL/min | mdpi.comyoutube.com |

| Detection | UV @ 254 nm | mdpi.comyoutube.com |

| Injection Volume | 5 µL | mdpi.comyoutube.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase LC for the separation of polar compounds like 4-Formylamino Antipyrine-d3. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. This technique can offer orthogonal selectivity compared to RPLC and can enhance the sensitivity of mass spectrometric detection due to the high organic content of the mobile phase researchgate.net.

A study on the determination of 4-methylamino antipyrine, a closely related metabolite, successfully employed HILIC for chromatographic separation shimadzu.eu. The method used a silica-based column with a mobile phase of acetonitrile, water, and formic acid shimadzu.eu. This approach is highly applicable to 4-Formylamino Antipyrine-d3, given its polar nature. The separation mechanism in HILIC is complex, involving partitioning, hydrogen bonding, and electrostatic interactions, which can be modulated by adjusting the mobile phase composition mdpi.comforensicsciencereview.com.

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used LC mode for the analysis of drugs and their metabolites. For 4-Formylamino Antipyrine-d3, a C18 or C8 column would be the standard choice. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

A high-performance LC-MS method for the quantification of 4-methylaminoantipyrine in human plasma utilized a reversed-phase column with an isocratic mobile phase for separation jfda-online.comnih.govphenomenex.com. This demonstrates the suitability of RPLC for baseline separation of antipyrine metabolites. The retention and selectivity can be fine-tuned by adjusting the pH of the aqueous phase and the gradient of the organic solvent.

Table 2: Example RPLC Method Parameters for a Related Metabolite

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 4-methylaminoantipyrine | jfda-online.comphenomenex.com |

| Column | Reversed Phase | jfda-online.comphenomenex.com |

| Mobile Phase | Isocratic | jfda-online.comphenomenex.com |

| Detection | MS in selected ion monitoring mode | jfda-online.comphenomenex.com |

| Internal Standard | 4-isopropylantipyrine | jfda-online.comphenomenex.com |

Gas Chromatography (GC) Approaches for Volatile Analogs of 4-Formylamino Antipyrine-d3

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar and non-volatile compounds like 4-Formylamino Antipyrine-d3. To make such compounds amenable to GC analysis, a derivatization step is necessary to increase their volatility and thermal stability.

A common derivatization technique for polar metabolites is silylation, which involves replacing active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group. For 4-Formylamino Antipyrine-d3, the amine and amide hydrogens could be targeted for silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) mdpi.com. The resulting TMS-derivatives would be significantly more volatile and could be separated on a low-polarity capillary GC column.

While no specific GC methods for 4-Formylamino Antipyrine have been reported, the general workflow for polar metabolite profiling by GC-MS provides a clear template:

Extraction of the analyte from the sample matrix.

Drying of the extract.

Derivatization with a silylating agent, often in a two-step process involving methoximation to protect carbonyl groups nih.govjfda-online.com.

Analysis of the derivatized sample by GC-MS.

This approach, though more complex than LC-MS, can provide high chromatographic resolution.

Mass Spectrometry (MS) for Definitive Identification and Quantification of 4-Formylamino Antipyrine-d3

Mass Spectrometry (MS) is the definitive technique for the identification and quantification of 4-Formylamino Antipyrine-d3, especially when used as an internal standard. The key advantage of using a deuterated standard is that it co-elutes with the non-deuterated analyte and exhibits similar ionization efficiency, but is distinguished by its higher mass-to-charge ratio (m/z).

When coupled with liquid chromatography (LC-MS or LC-MS/MS), MS provides high sensitivity and selectivity. For quantification, tandem mass spectrometry (MS/MS) is often employed in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides excellent specificity and reduces background noise.

For 4-Formylamino Antipyrine-d3, the precursor ion would be its protonated molecule [M+H]+, and characteristic product ions would be identified through infusion experiments. The mass spectra of antipyrine metabolites show characteristic fragmentation patterns that can aid in structural elucidation. A key fragment at m/e 56 is often indicative of a substituent at position 4 of the antipyrine core.

A study on 4-methylamino antipyrine (MAA) used MRM transitions of m/z 218.2 → 56.2 for MAA and m/z 221.2 → 56.2 for its deuterated internal standard, MAA-d3 shimadzu.eu. A similar approach would be used for 4-Formylamino Antipyrine and its d3-labeled standard, with the specific m/z values being determined based on their molecular weights.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) stand as the cornerstone for the analysis of 4-Formylamino Antipyrine-d3. These techniques offer a synergistic approach, where liquid chromatography first separates the analyte from complex matrices, and mass spectrometry provides sensitive and selective detection based on its mass-to-charge ratio (m/z). nih.govresearchgate.net The use of LC-MS/MS is particularly advantageous for its ability to minimize interferences and enhance signal-to-noise ratios, which is crucial for trace-level quantification. nih.gov

Methodologies are often developed using reversed-phase chromatography, which effectively separates polar metabolites. For compounds like antipyrine and its derivatives, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed. researchgate.net The selection of the chromatographic conditions, including the column, mobile phase composition, and gradient, is optimized to achieve sharp peak shapes and adequate retention for 4-Formylamino Antipyrine-d3, ensuring its separation from isomeric and isobaric interferences.

Triple-quadrupole mass spectrometry (QqQ-MS) is the gold standard for targeted quantitative analysis due to its high sensitivity and specificity. In the context of 4-Formylamino Antipyrine-d3, a QqQ-MS instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.comsciex.commdpi.com This involves two stages of mass filtering. The first quadrupole (Q1) is set to select the precursor ion of 4-Formylamino Antipyrine-d3. This isolated ion then undergoes collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are then filtered by the third quadrupole (Q3), which is set to detect a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating chemical noise and matrix interference. sciex.com The high efficiency of this process allows for detection limits reaching very low levels, often in the picogram to femtogram range.

Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid technique that combines the stability of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer. researchgate.netnih.govnih.gov This makes it exceptionally powerful for non-target and suspect screening, where the aim is to identify a broad range of compounds in a sample. nih.govcore.ac.uk In the analysis of 4-Formylamino Antipyrine-d3 and its related compounds, QTOF-MS can acquire full-scan, high-resolution mass spectra. This allows for the retrospective analysis of data for metabolites or transformation products without prior knowledge of their existence. nih.gov The accurate mass measurements obtained by QTOF-MS facilitate the determination of elemental compositions for unknown peaks, providing a high degree of confidence in their identification. researchgate.netscripps.edu This capability is invaluable in metabolite identification studies where the structure of the metabolites of the parent drug is being investigated. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of an ion with very high precision, typically to several decimal places. nih.gov This precise mass measurement allows for the determination of the elemental formula of a compound, as it can distinguish between ions that have the same nominal mass but different elemental compositions. For 4-Formylamino Antipyrine-d3, HRMS is used to confirm its identity and purity by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolving power of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, is crucial for separating the analyte signal from background interferences in complex matrices, thereby increasing the confidence in its identification. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C12H13N3O2 |

| Calculated Exact Mass | 231.1008 g/mol |

| Monoisotopic Mass [M+H]+ | 232.1082 m/z |

Electrospray Ionization (ESI) is a soft ionization technique that is widely used in LC-MS for the analysis of polar and semi-polar compounds like 4-Formylamino Antipyrine-d3. nih.govtemple.edutemple.edu In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov ESI is particularly advantageous as it typically produces intact protonated molecules (e.g., [M+H]+) or other adducts, with minimal fragmentation. temple.edu This simplifies the mass spectrum and provides clear information about the molecular weight of the analyte. For 4-Formylamino Antipyrine-d3, ESI in the positive ion mode is generally preferred, as the nitrogen atoms in the molecule can be readily protonated.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are two targeted acquisition modes used in mass spectrometry to enhance sensitivity and selectivity.

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. By not scanning the entire mass range, the instrument spends more time detecting the selected ions, which significantly increases the signal intensity. For the analysis of 4-Formylamino Antipyrine-d3, SIM would involve monitoring the m/z of its protonated molecule. nih.gov

Multiple Reaction Monitoring (MRM): As discussed in the context of QqQ-MS, MRM is a tandem MS technique that offers even greater selectivity than SIM. researchgate.net It monitors a specific fragmentation reaction (precursor ion → product ion) for the target analyte. bioanalysis-zone.comsciex.com This two-stage filtering process drastically reduces background noise. For 4-Formylamino Antipyrine-d3, a specific MRM transition would be established to ensure its unambiguous detection and quantification. A common fragment for antipyrine metabolites is observed at m/z 56, which can be used as the product ion. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) [M+H]+ | 235.1 m/z |

| Product Ion (Q3) | 56.1 m/z |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Isotope Dilution Mass Spectrometry (IDMS) Principles Applied to 4-Formylamino Antipyrine-d3

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. acs.orgresearchgate.netosti.gov The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, 4-Formylamino Antipyrine-d3) to the sample containing the non-labeled analyte (4-Formylamino Antipyrine). osti.govnews-medical.net The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves similarly during sample preparation, chromatography, and ionization. lcms.czpubcompare.aiclearsynth.com

Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. acs.org By measuring the ratio of the mass spectrometric signals of the analyte and the isotopically labeled internal standard, an accurate and precise quantification of the analyte in the original sample can be achieved. acs.orgosti.gov This method effectively corrects for matrix effects, which are a common source of error in LC-MS analysis. acs.orglcms.cz The use of 4-Formylamino Antipyrine-d3 as an internal standard in an IDMS assay for the quantification of 4-Formylamino Antipyrine represents a robust and reliable analytical strategy.

| Technique | Primary Application | Selectivity | Data Output |

|---|---|---|---|

| Triple-Quadrupole (QqQ) - MRM | Targeted Quantification | Very High | Signal intensity for a specific precursor-product transition |

| Quadrupole-Time-of-Flight (QTOF) | Non-target Screening & Identification | High | High-resolution full scan spectra with accurate mass |

Spectroscopic and Computational Techniques for Structural Elucidation of 4-Formylamino Antipyrine-d3

The comprehensive characterization of isotopically labeled compounds such as 4-Formylamino Antipyrine-d3 is crucial for its application in metabolic research and analytical chemistry. A suite of advanced analytical and computational methods is employed to confirm its structural integrity, specifically the site of deuteration, and to understand its molecular properties. These techniques provide unambiguous structural confirmation and offer deep insights into the molecule's electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for verifying the precise location of isotopic labels within a molecule. For 4-Formylamino Antipyrine-d3, the primary goal is to confirm the presence of the three deuterium (B1214612) atoms on the N-methyl group.

¹H NMR spectroscopy is the initial step. In a standard ¹H NMR spectrum of non-deuterated 4-Formylamino Antipyrine, a distinct singlet signal corresponding to the N-methyl protons would be observed. In the spectrum of 4-Formylamino Antipyrine-d3, the intensity of this signal should be significantly diminished or entirely absent, providing strong evidence of successful deuteration at that site.

The most direct confirmation is achieved through ²H (Deuterium) NMR spectroscopy. wikipedia.org Unlike proton NMR, ²H NMR specifically detects deuterium nuclei. A ²H NMR spectrum of 4-Formylamino Antipyrine-d3 will exhibit a signal at a chemical shift corresponding to the N-methyl group, directly observing the deuterium label. wikipedia.org The chemical shift range in deuterium NMR is similar to that of proton NMR, but the resolution is typically lower. wikipedia.org The presence of this peak, coupled with the absence of the corresponding proton peak in the ¹H spectrum, provides conclusive proof of the deuteration site. This technique is highly effective for verifying the success of isotopic labeling reactions and quantifying the level of deuterium incorporation. wikipedia.orgsigmaaldrich.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting of Antipyrine Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for obtaining a unique molecular "fingerprint" of a compound. mdpi.com These methods probe the vibrational modes of molecules, which are sensitive to the molecular structure, functional groups, and bonding. mdpi.comglobalresearchonline.net For antipyrine derivatives, these spectra provide detailed structural information.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.com Key functional groups within the 4-Formylamino Antipyrine structure give rise to characteristic absorption bands. Studies on related compounds like 4-aminoantipyrine (B1666024) (4-AAP) provide a basis for assigning these bands. nih.gov

FT-Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic laser light. mdpi.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mdpi.com This makes the two techniques complementary.

Theoretical calculations, often using Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies, which are then compared with the experimental FT-IR and FT-Raman data to provide a detailed and accurate assignment of the observed spectral bands. nih.govnih.gov

Below is a table of expected vibrational frequencies for key functional groups in 4-Formylamino Antipyrine, based on data from related antipyrine derivatives.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H (Amide) | Stretching | ~3339 | ~3319 |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 |

| C=O (Amide) | Stretching | ~1650-1680 | ~1650-1680 |

| C=O (Pyrazolone Ring) | Stretching | ~1600-1630 | ~1600-1630 |

| C=C (Aromatic) | Stretching | ~1590 | ~1590 |

| C-N | Stretching | ~1274 | ~1264 |

Data is extrapolated from studies on similar antipyrine derivatives and general spectroscopic tables. globalresearchonline.net

UV-Vis Spectroscopy in 4-Formylamino Antipyrine Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the conjugated systems.

For 4-Formylamino Antipyrine, the spectrum is expected to be dominated by electronic transitions within the pyrazolone (B3327878) ring and the attached phenyl group. The key transitions are typically:

π → π* transitions: Occurring in the aromatic and conjugated systems, these are usually high-intensity absorptions.

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally of lower intensity.

Studies on various Schiff bases derived from 4-aminoantipyrine show characteristic absorption bands in the UV-Vis region. nih.gov The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. By analyzing the UV-Vis spectrum, one can gain insights into the electronic properties of the molecule.

Theoretical Chemistry and Computational Modeling of 4-Formylamino Antipyrine Derivatives

Computational modeling provides a theoretical framework to understand and predict the structural, electronic, and vibrational properties of molecules, complementing experimental data.

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of medium-sized organic molecules. nih.gov For antipyrine derivatives, DFT calculations, commonly using the B3LYP functional with a basis set like 6-31G(d), are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. This provides theoretical values for bond lengths and angles. mdpi.comresearchgate.netdntb.gov.ua

Calculate Vibrational Frequencies: As mentioned earlier, theoretical frequency calculations are crucial for the accurate assignment of experimental IR and Raman spectra. mdpi.comresearchgate.netdntb.gov.uascispace.com

Analyze Electronic Structure: DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

These theoretical calculations provide a deeper understanding of the molecule's intrinsic properties that are not always accessible through experimental means alone. mdpi.comscispace.com

| Computational Parameter | Information Obtained |

| Geometry Optimization | 3D structure, bond lengths, bond angles |

| Frequency Calculation | Predicted IR and Raman spectra, vibrational modes |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electronic structure, reactivity, kinetic stability |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, reactive sites |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an antipyrine derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery and for understanding metabolic pathways.

For the development of analytical methods and to understand potential biological interactions, docking studies have been performed on antipyrine derivatives with various protein targets. For example, studies have investigated the interaction of antipyrine derivatives with enzymes like cyclooxygenase (COX-1), revealing key interactions that govern binding. mdpi.comscispace.com

These studies typically identify:

Binding Affinity: A score that estimates the strength of the ligand-receptor interaction.

Binding Pose: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of specific amino acid residues involved in binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.net

By performing molecular docking, researchers can hypothesize how metabolites like 4-Formylamino Antipyrine might interact with metabolic enzymes or other biological targets, providing a basis for further experimental investigation.

Sample Preparation and Matrix Effects in 4-Formylamino Antipyrine-d3 Analysis

The accurate quantification of 4-Formylamino Antipyrine-d3 in complex biological matrices, such as plasma or urine, necessitates meticulous sample preparation to remove interfering substances. The choice of technique is crucial for minimizing matrix effects, which can significantly impact the accuracy and sensitivity of analytical methods like liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two primary techniques used to isolate analytes from complex sample matrices. phenomenex.blogbiotage.com

Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic solvent, which is then separated and evaporated, leaving a concentrated, cleaner sample. While effective, LLE can be labor-intensive, difficult to automate, and may lead to the formation of emulsions that complicate phase separation. phenomenex.blogbiotage.com

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, packed into a cartridge or plate, to retain the analyte based on specific chemical interactions (e.g., hydrophobic, ion-exchange). biotage.comwaters.com Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. SPE offers several advantages over LLE, including higher analyte recovery, greater reproducibility, reduced solvent consumption, and easier automation, making it a preferred method for high-throughput bioanalysis. phenomenex.blogwaters.com

Table 1: Comparison of LLE and SPE Extraction Techniques

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Analyte partitioning between two immiscible liquid phases. phenomenex.blog | Analyte adsorption onto a solid sorbent followed by selective elution. biotage.comwaters.com |

| Selectivity | Moderate; based on polarity and solubility. | High; can be tailored with various sorbent chemistries. |

| Automation | Difficult to automate; often performed manually. biotage.com | Easily automated for high-throughput processing. |

| Solvent Usage | High volume of organic solvents required. | Lower solvent consumption. phenomenex.blog |

| Emulsion Formation | Prone to emulsion formation, complicating separation. biotage.com | No emulsion formation. biotage.com |

| Processing Time | Generally longer and more labor-intensive. waters.com | Faster, especially with simplified protocols and automation. waters.com |

| Reproducibility | Can have higher variability (% RSD). phenomenex.blog | Generally more precise and reproducible. phenomenex.blog |

Protein Precipitation (PPT) is a straightforward and rapid method for sample preparation, particularly for plasma and serum samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample. This alters the solvent environment, causing proteins to denature and precipitate out of the solution. The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte of interest is collected for analysis.

While PPT is simple and cost-effective, it is a non-selective technique. It effectively removes large protein macromolecules but may leave other endogenous matrix components, such as phospholipids (B1166683) and salts, in the supernatant. sigmaaldrich.com These residual components can be a significant source of matrix effects in LC-MS analysis. sigmaaldrich.com

Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. longdom.orgnih.gov This phenomenon can compromise the accuracy, precision, and sensitivity of the assay. longdom.org Several strategies are employed to mitigate these effects:

Optimized Sample Preparation: Employing more selective sample cleanup techniques like SPE can effectively remove problematic matrix components, such as phospholipids, that are known to cause ion suppression. sigmaaldrich.comusp.org

Chromatographic Separation: Modifying the LC method to achieve better chromatographic separation between the analyte and interfering matrix components can prevent them from co-eluting and entering the mass spectrometer source at the same time. usp.org

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is one of the most effective strategies. A SIL-IS, such as 4-Formylamino Antipyrine-d3, is chemically identical to the analyte (4-Formylamino Antipyrine) but has a different mass due to the isotopic substitution. It is assumed to co-elute and experience the same matrix effects as the analyte. usp.org By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement affecting both compounds is canceled out, leading to more accurate and precise quantification. usp.org

Method Validation and Quality Control for 4-Formylamino Antipyrine-d3 Assays

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net For bioanalytical methods, this involves a series of experiments to assess the performance and reliability of the assay. nih.gov

These parameters are fundamental to validating a quantitative bioanalytical method.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥0.99.

Sensitivity: The method's ability to detect and quantify low concentrations of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.neteuropa.eu

Accuracy: The closeness of the mean test results to the true or accepted reference value, often expressed as percent bias or percent recovery. europa.eu For bioanalytical assays, the mean value should typically be within ±15% of the nominal value (±20% at the LOQ). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. woah.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), with acceptance criteria typically set at ≤15% RSD (≤20% at the LOQ). nih.gov

Table 2: Illustrative Method Validation Data for a Hypothetical 4-Formylamino Antipyrine Assay

| Parameter | Quality Control Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Acceptance Criteria |

| Linearity Range | 1.00 - 1000 | r² ≥ 0.99 | |||

| Sensitivity | LOQ | 1.00 | -5.5% | 11.2% | ±20% Bias, ≤20% RSD |

| Intra-Assay | Low (LQC) | 3.00 | 8.1% | 7.5% | ±15% Bias, ≤15% RSD |

| Medium (MQC) | 75.0 | 4.3% | 4.1% | ±15% Bias, ≤15% RSD | |

| High (HQC) | 750 | -2.8% | 3.6% | ±15% Bias, ≤15% RSD | |

| Inter-Assay | Low (LQC) | 3.00 | 6.9% | 9.8% | ±15% Bias, ≤15% RSD |

| Medium (MQC) | 75.0 | 5.1% | 5.7% | ±15% Bias, ≤15% RSD | |

| High (HQC) | 750 | -1.9% | 4.9% | ±15% Bias, ≤15% RSD |

Beyond the core validation parameters, assessing the robustness and reproducibility of a method is critical for ensuring its long-term reliability.

Robustness: This is an evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters. For an LC-MS method, this could include testing different batches of columns, slight variations in mobile phase composition (e.g., pH, organic content), or changes in flow rate and column temperature. The study provides an indication of the method's reliability during normal usage.

Reproducibility: This assesses the precision of results obtained from the analysis of the same sample under different conditions, such as in different laboratories, by different analysts, or on different instruments. nih.gov Reproducibility studies are crucial for method transfer between laboratories and demonstrate the universal applicability of the analytical procedure.

Role of 4-Formylamino Antipyrine-d3 as an Internal Standard in Method Validation

In the realm of quantitative bioanalysis, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for ensuring the accuracy and reliability of analytical methods. 4-Formylamino Antipyrine-d3, as the deuterated analogue of 4-Formylamino Antipyrine, is an ideal internal standard for the quantification of the parent compound in various biological matrices. Its role in method validation is pivotal, as it helps to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.

The fundamental principle behind using an isotopically labeled internal standard lies in its chemical and physical similarity to the analyte of interest. Since 4-Formylamino Antipyrine-d3 has a nearly identical chemical structure to 4-Formylamino Antipyrine, it exhibits similar behavior during extraction, chromatography, and ionization. However, its slightly higher mass due to the deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer. This co-eluting, yet mass-differentiated, property is crucial for compensating for potential errors.

During method validation, 4-Formylamino Antipyrine-d3 is added at a known and constant concentration to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. By monitoring the ratio of the analyte's response to the internal standard's response, variations that can occur at different stages of the analysis are effectively normalized.

Key aspects of method validation where 4-Formylamino Antipyrine-d3 plays a critical role include:

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. By using 4-Formylamino Antipyrine-d3, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. This allows for a more accurate calculation of the analyte's concentration. The precision of the method is also improved as random variations in extraction recovery or injection volume are compensated for by the consistent analyte-to-internal standard ratio.

Matrix Effects: Biological samples are complex matrices that can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since 4-Formylamino Antipyrine-d3 co-elutes with the analyte, it is subjected to the same matrix effects. Therefore, the use of a deuterated internal standard can effectively correct for these matrix-induced variations in signal intensity, leading to more reliable quantitative results.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. During the assessment of linearity, 4-Formylamino Antipyrine-d3 helps to ensure that the relationship between the analyte concentration and the instrumental response is accurately determined by correcting for any variability across the different concentration levels.

Extraction Recovery: While not always a mandatory validation parameter when using a stable isotope-labeled internal standard, the recovery of the analyte from the biological matrix can be assessed. 4-Formylamino Antipyrine-d3 provides a means to evaluate the consistency of the extraction procedure.

The following tables represent typical data that would be generated during the validation of a bioanalytical method for 4-Formylamino Antipyrine using 4-Formylamino Antipyrine-d3 as an internal standard.

Table 1: Accuracy and Precision of the Method for Quantification of 4-Formylamino Antipyrine

| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |

| LLOQ | 1.0 | 0.98 | 98.0 | 4.5 |

| LQC | 2.5 | 2.55 | 102.0 | 3.2 |

| MQC | 50.0 | 49.5 | 99.0 | 2.8 |

| HQC | 80.0 | 81.2 | 101.5 | 2.1 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation

Table 2: Assessment of Matrix Effect

| Analyte Concentration (ng/mL) | Mean Peak Area (Analyte in Solvent) | Mean Peak Area (Analyte in Post-extraction Spiked Matrix) | Matrix Factor |

| 2.5 | 15,234 | 14,987 | 0.98 |

| 80.0 | 245,678 | 240,123 | 0.98 |

A Matrix Factor close to 1 indicates minimal matrix effect.

Applications of 4 Formylamino Antipyrine D3 in Mechanistic and Methodological Research

Investigation of Metabolic Pathways and Drug Metabolism Studies (In Vitro and Mechanistic)

Stable isotope labeling is a cornerstone of modern drug metabolism research. By replacing hydrogen atoms with deuterium (B1214612), researchers can track the journey of a molecule through intricate biological systems without altering its fundamental chemical properties. 4-Formylamino Antipyrine-d3 is particularly valuable in this context, providing insights into biotransformation, metabolic shifts, and enzyme function.

The substitution of hydrogen with deuterium can significantly influence the rate of metabolic reactions. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. iaea.orgosti.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly if that hydrogen is replaced by deuterium. nih.gov

This phenomenon, known as the kinetic isotope effect, can lead to "metabolic switching." iaea.orgosti.gov When a drug is metabolized by multiple alternative pathways, deuteration at one site can slow down that specific pathway, causing the metabolism to shift towards other, previously minor, pathways. osti.govosti.gov Studies on deuterated analogs of antipyrine (B355649) have demonstrated this principle effectively. For instance, when the 3-methyl group of antipyrine was deuterated (3-CD3-antipyrine), metabolism was observed to shift away from the oxidation of that group and towards the oxidation and loss of the N-methyl group. osti.gov This principle is directly applicable to 4-Formylamino Antipyrine-d3, where the deuterium label can be used to probe and manipulate the metabolic pathways of its parent compounds.

| Compound Administered | Primary Metabolic Pathway | Observed Major Metabolite(s) | Principle |

|---|---|---|---|

| Antipyrine (unlabeled) | Oxidation of 3-methyl group | 3-Hydroxymethylantipyrine | Standard metabolic route |

| 3-CD3-Antipyrine | Oxidation of N-methyl group | Norantipyrine (N-desmethylantipyrine) | Deuterium substitution at the 3-methyl position slows its oxidation, shifting metabolism to the alternative N-demethylation pathway. osti.gov |

The deuterium kinetic isotope effect (KIE) is a valuable tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govicm.edu.pl The magnitude of the KIE (defined as the ratio of the reaction rate for the non-deuterated substrate to the deuterated substrate, kH/kD) provides information about the transition state of the reaction and can confirm whether a C-H bond is broken in the rate-determining step. nih.govmdpi.com

By comparing the rate of metabolism of 4-Formylamino Antipyrine with that of 4-Formylamino Antipyrine-d3 by specific enzyme systems (e.g., cytochrome P450 isoforms), researchers can elucidate the precise chemical steps involved in its biotransformation. nih.gov A significant KIE (>1) would suggest that the cleavage of the C-H bond at the deuterated position is a critical, rate-limiting part of the metabolic process. nih.gov This information is crucial for understanding enzyme-substrate interactions and the fundamental mechanisms of drug metabolism.

| Metabolite | Major Catalyzing CYP Enzymes | Minor Catalyzing CYP Enzymes |

|---|---|---|

| 4-Hydroxyantipyrine | CYP3A4 | CYP1A2 nih.gov |

| 3-Hydroxymethylantipyrine | CYP1A2, CYP2C9 nih.gov | - |

| Norantipyrine | CYP2C Subfamily (e.g., CYP2C8, CYP2C9, CYP2C18) | CYP1A2 nih.gov |

A deuterated probe like 4-Formylamino Antipyrine-d3 could be used to refine these assessments. By examining the formation of its downstream metabolites, researchers could investigate the influence of isotope effects on the activity of this broad panel of enzymes. This allows for a more nuanced understanding of an individual's metabolic phenotype and how it might be affected by factors that can alter reaction kinetics.

Development of Analytical Standards and Reference Materials

The accuracy and reliability of quantitative bioanalysis are paramount in pharmaceutical research and clinical testing. Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based assays due to their unique properties.

4-Formylamino Antipyrine-d3 is widely used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart, 4-Formylamino Antipyrine. medchemexpress.compharmaffiliates.com In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to every sample, calibrator, and quality control sample.

The ideal internal standard behaves identically to the analyte of interest (the compound being measured) during sample preparation, chromatography, and ionization in the mass spectrometer. Because 4-Formylamino Antipyrine-d3 has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects (suppression or enhancement of ionization). medchemexpress.com However, due to its higher mass (from the three deuterium atoms), it is easily distinguished from the analyte by the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations in sample handling or instrument response can be accurately corrected for, leading to highly precise and accurate quantification.

Calibration Curve Development and Quantitative Analysis Protocols

In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the development of a reliable calibration curve is fundamental for accurate determination of an analyte's concentration. 4-Formylamino Antipyrine-d3, as a deuterated isotopologue of 4-Formylamino Antipyrine, serves as an ideal internal standard (IS) in these protocols. The use of a stable isotope-labeled internal standard is a gold-standard technique to correct for analyte loss during sample preparation and for variations in instrument response.

The protocol for developing a calibration curve using 4-Formylamino Antipyrine-d3 typically involves preparing a series of calibration standards containing known concentrations of the non-labeled analyte (4-Formylamino Antipyrine) and a constant, known concentration of the deuterated internal standard. These standards are then processed and analyzed, often by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

A calibration curve is constructed by plotting the ratio of the analytical signal of the target analyte to the signal of the internal standard against the known concentration of the analyte. This ratiometric approach minimizes errors arising from sample matrix effects and fluctuations in instrument performance. For instance, in the analysis of a related metabolite, 4-methylamino antipyrine (MAA), a deuterated internal standard (MAA-d3) was used to establish calibration standards ranging from 0.100 to 20 μg/mL for quantification in human plasma. nih.gov The linearity and range of the calibration curve are critical performance characteristics that are rigorously validated to ensure the method's accuracy and precision. While specific chiroptical assays may require reference material to build a calibration curve, the use of an internal standard like 4-Formylamino Antipyrine-d3 is a cornerstone of many quantitative methods. nih.gov

Table 1: Example Calibration Curve Parameters for a Related Compound (MAA)

| Parameter | Value |

|---|---|

| Analyte | 4-methylamino antipyrine (MAA) |

| Internal Standard | MAA-d3 |

| Concentration Range | 0.100 - 20 µg/mL |

| Analytical Technique | HPLC-MS/MS |

| Ionization Mode | Positive |

| MRM Transition (MAA) | m/z 218.2 → 56.2 |

| MRM Transition (MAA-d3) | m/z 221.2 → 56.2 |

Source: Adapted from a study on MAA determination in human plasma. nih.gov

Environmental Contaminant Research and Monitoring Methodologies

The widespread use of pharmaceuticals has led to their classification as emerging environmental contaminants, necessitating advanced monitoring methods to assess their presence and impact on ecosystems. chromatographyonline.com 4-Formylamino Antipyrine-d3 plays a crucial role as an internal standard in the sophisticated analytical techniques used for this purpose.

Pharmaceuticals and their metabolites, including those of antipyrine and related compounds like metamizole, are frequently detected in environmental water sources. acs.orgresearchgate.net The detection and quantification of these trace-level contaminants require highly sensitive and selective analytical methods. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF MS) are employed for this purpose. researchgate.net

In a typical workflow, environmental samples (e.g., river water, wastewater effluent) undergo a sample preparation step, often solid-phase extraction (SPE), to concentrate the analytes and remove interfering matrix components. researchgate.netmdpi.com During the analysis, 4-Formylamino Antipyrine-d3 is added to the sample at a known concentration. This allows for accurate quantification of the native 4-Formylamino Antipyrine and other related metabolites by correcting for any analytical variability. Studies have successfully identified metabolites like 4-acetamido-antipyrine in surface water, confirming their presence as environmental contaminants. researchgate.net The methods are designed to be sensitive enough to detect concentrations at the nanogram-per-liter (ng/L) level. acs.org

Table 2: Analytical Method for Detecting Antipyrine Metabolites in Water

| Step | Description |

|---|---|

| Sample Collection | Water samples from rivers, wastewater treatment plants, etc. |

| Sample Preparation | Solid-Phase Extraction (SPE) with cartridges like Oasis HLB. researchgate.net |

| Internal Standard | Addition of a known amount of 4-Formylamino Antipyrine-d3. |

| Analysis | UHPLC-QTOF MS or similar high-resolution mass spectrometry techniques. researchgate.net |

| Quantification | Based on the signal ratio of the analyte to the internal standard. |

Source: Synthesized from methodologies for emerging contaminant analysis. researchgate.net

Beyond monitoring for specific known compounds (target analysis), environmental research increasingly utilizes wide-scope screening approaches to identify a broader range of potential contaminants. These include suspect screening analysis (SSA) and non-target screening (NTS). nist.govau.dk These powerful techniques use high-resolution mass spectrometry (HRMS) to detect and tentatively identify a vast number of compounds in a single analysis, even those not previously expected to be present. chromatographyonline.comacs.orgnist.gov

In these screening workflows, 4-Formylamino Antipyrine-d3 can be part of a suite of internal standards used to ensure the quality and semi-quantitative accuracy of the analysis. While NTS aims to identify completely unknown compounds, the presence of internal standards helps to verify instrument performance and allows for an estimation of the concentration of newly identified substances. acs.org These approaches have been instrumental in identifying numerous pharmaceuticals, pesticides, and their transformation products in environmental compartments. acs.orgnist.gov The combination of analytical screening with exposure modeling provides a comprehensive view of the potential risks posed by emerging contaminants. acs.org

Impurity Profiling and Stability Studies of Related Compounds (Methodological Focus)

Impurity profiling is a critical component of pharmaceutical development and quality control, mandated by regulatory authorities like the International Council for Harmonisation (ICH). ijpsjournal.comnih.govresearchgate.net It involves the identification, characterization, and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. nih.govbiomedres.us

The presence of unwanted chemicals, which can originate from the synthesis process, degradation, or storage, may impact the safety and stability of the pharmaceutical product. nih.govresearchgate.net Methodologically, the analysis of impurities in a compound like antipyrine requires high-resolution analytical techniques to separate and identify structurally similar compounds. veeprho.com Techniques such as HPLC, GC-MS, and LC-MS are central to this process. nih.gov

In this context, 4-Formylamino Antipyrine-d3 can be used as a reference marker or internal standard in the development and validation of analytical methods designed to detect and quantify specific impurities or degradation products of related compounds. For example, a validated stability-indicating method would be able to separate the main compound from its potential degradation products, which could include formylated or acetylated derivatives.

Stability studies are conducted under various environmental conditions (e.g., temperature, humidity, light) to understand how impurities form over time and to establish the shelf life of a drug product. biomedres.us These studies are essential for ensuring that the quality of the pharmaceutical is maintained throughout its lifecycle. biomedres.us

Table 3: Common Analytical Techniques in Impurity Profiling

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. biomedres.us |

Source: Based on reviews of pharmaceutical impurity profiling. nih.govbiomedres.us

Future Directions in Research Involving 4 Formylamino Antipyrine D3

Advancements in High-Throughput Analytical Platforms for Deuterated Metabolites

The evolution of analytical instrumentation is paving the way for more rapid and comprehensive analysis of deuterated metabolites. Future research will increasingly rely on high-throughput platforms that integrate automated sample handling with sophisticated mass spectrometry (MS) and liquid chromatography (LC) systems. cabidigitallibrary.org Technologies such as quadrupole time-of-flight (Q-TOF) MS and Orbitrap MS provide high-resolution and accurate mass measurements, which are essential for distinguishing between the deuterated standard and the endogenous analyte with high confidence. cabidigitallibrary.org

The drive towards high-throughput analysis necessitates the development of methods that can process a large number of samples without compromising data quality. This includes advancements in automated sample extraction and preparation, which significantly increase throughput and reproducibility. cabidigitallibrary.org For compounds like 4-Formylamino Antipyrine-d3, this means faster quantification in large-scale metabolomic studies or clinical trial sample analysis. The continued innovation in analytical instruments from companies like Shimadzu aims to meet the demands of high-throughput research, enabling quicker and more reliable measurements. shimadzu.com

Table 1: Key Advancements in High-Throughput Analysis

| Technology/Advancement | Potential Impact on Deuterated Metabolite Analysis |

|---|---|

| Automated Sample Preparation | Increased sample throughput and enhanced reproducibility. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) | Improved accuracy and specificity in metabolite identification and quantification. cabidigitallibrary.org |

| Advanced Liquid Chromatography | Better separation of complex biological mixtures, reducing matrix effects. |

| Real-Time Data Analysis | Faster data acquisition and processing, accelerating research timelines. cabidigitallibrary.org |

Integration of Omics Technologies for Comprehensive Metabolic Pathway Elucidation

The use of deuterated internal standards like 4-Formylamino Antipyrine-d3 is a cornerstone of quantitative metabolomics, the large-scale study of small molecules in a biological system. The future lies in the integration of this highly accurate quantitative data with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, to build a more complete picture of metabolic pathways. nih.govmdpi.com This multi-omics approach allows researchers to connect changes in metabolite levels with genetic variations or alterations in gene expression. nih.govnih.gov

By providing precise quantification, 4-Formylamino Antipyrine-d3 helps to validate the functional consequences of genetic or transcriptional changes. For instance, if a specific gene involved in drug metabolism is upregulated (as seen in transcriptomics), the corresponding increase in the metabolite (quantified using the deuterated standard in metabolomics) can be accurately confirmed. This integration is crucial for elucidating the detailed biosynthesis and degradation pathways of metabolites and understanding their role in health and disease. nih.govresearchgate.net Such integrated analyses can uncover novel biomarkers and reveal the underlying mechanisms of drug action and toxicity. mdpi.comnih.gov

Development of Novel Deuteration Strategies for Antipyrine (B355649) Derivatives

While 4-Formylamino Antipyrine-d3 is an established compound, ongoing research in synthetic chemistry aims to develop more efficient and versatile deuteration strategies. The "deuteration strategy," which involves the subtle exchange of a protium atom with a deuterium (B1214612) atom, can significantly alter a molecule's metabolic profile. nih.gov Future research will focus on creating novel methods for site-specific deuterium labeling on antipyrine and its derivatives.

These advancements could lead to:

Improved Metabolic Stability: Placing deuterium at a site of metabolic attack can slow down its breakdown, a concept used in drug design to improve pharmacokinetic properties. nih.gov

Cost-Effective Synthesis: Developing more efficient synthetic routes can reduce the cost of producing deuterated standards, making them more accessible for routine research.

New Research Tools: Site-specific labeling allows for the creation of a panel of deuterated standards for various antipyrine metabolites, enabling more complex metabolic flux analysis.

The synthesis of novel antipyrine derivatives continues to be an active area of research, with new compounds being developed for various biological activities. researchgate.netresearchgate.net Applying advanced deuteration techniques to these new derivatives could yield a new generation of internal standards and metabolic probes.

Expanding the Application of 4-Formylamino Antipyrine-d3 in Fundamental Biochemical Research

Beyond its role as an internal standard, the future application of 4-Formylamino Antipyrine-d3 could expand into more fundamental biochemical research. A significant emerging field is Deuterium Metabolic Imaging (DMI), a non-invasive technique that uses deuterated tracers to visualize and quantify metabolic pathways in vivo. nih.govnih.gov While currently focused on core metabolites like glucose and acetate, the principles of DMI could be adapted to track the fate of specific drug metabolites. nih.gov

Using 4-Formylamino Antipyrine-d3 as a tracer rather than just a static standard could allow researchers to dynamically monitor its formation and clearance in real-time within living organisms. escholarship.org This provides invaluable information on drug metabolism kinetics and distribution at the tissue or organ level, which is not achievable with conventional blood or urine analysis. nih.gov Such studies could deepen the understanding of enzyme kinetics and metabolic flux, leveraging the kinetic isotope effect where the heavier deuterium atom can alter reaction rates. escholarship.org

Table 2: Expanded Research Applications

| Research Area | Application of 4-Formylamino Antipyrine-d3 | Potential Insights |

|---|---|---|

| Deuterium Metabolic Imaging (DMI) | As a metabolic tracer to be visualized in vivo. nih.govnih.gov | Real-time, tissue-specific drug metabolism and clearance rates. |

| Enzyme Kinetic Studies | As a substrate to probe the kinetic isotope effect. escholarship.org | Understanding the rate-limiting steps in the metabolic breakdown of antipyrine derivatives. |

| Metabolic Flux Analysis | To trace the flow of atoms through metabolic pathways. | Quantitative understanding of how different pathways contribute to drug metabolism. |

Standardization of Analytical Protocols for Deuterated Internal Standards in Research Settings

A critical future direction is the establishment of standardized analytical protocols for the use of deuterated internal standards. While stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry, a lack of standardization in methodology can lead to significant variability between laboratories. researchgate.net Issues such as the choice of internal standard, sample preparation techniques, and instrument calibration can all affect the final results. texilajournal.comresearchgate.net

For 4-Formylamino Antipyrine-d3 to be used effectively in multi-center clinical trials or large-scale research consortia, consensus protocols are essential. This involves standardizing every step of the analytical process, from sample collection and storage to data processing and reporting. International bodies and research communities will need to collaborate to develop and validate these protocols according to accepted guidelines. texilajournal.com The goal is to ensure that the data generated is robust, reproducible, and comparable across different studies, which is fundamental for regulatory acceptance and for building reliable scientific knowledge. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Formylamino Antipyrine-d3?

- Methodological Answer : 4-Formylamino Antipyrine-d3 can be synthesized via formylation of 4-Aminoantipyrine using formylating agents (e.g., formic acid or acetic formic anhydride) under reflux conditions. Deuterium labeling (d3) is typically achieved through H/D exchange reactions using deuterated solvents (e.g., D2O) or catalytic deuteration. Confirm purity (>99%) via HPLC or LC-MS, referencing standard preparation protocols for isotopic analogs .

Q. How is 4-Formylamino Antipyrine-d3 characterized in analytical chemistry?

- Methodological Answer : Use LC-HRMS with optimized parameters: m/z 232.1081 (positive ion mode) and retention time (RT) of 2.8 min. Validate with QA/QC protocols, including recovery rates (111.39%) and RSD (<5%), as outlined in environmental pollutant studies. Deuterium labeling ensures minimal interference in complex matrices .

Q. What are the primary applications of 4-Formylamino Antipyrine-d3 in biochemical research?

- Methodological Answer : It serves as a stable isotopic tracer in metabolic studies, particularly for tracking phenol derivatives or antipyrine analogs. Its deuterated form minimizes background noise in mass spectrometry, enabling precise quantification in enzymatic assays or environmental samples .

Advanced Research Questions

Q. How can isotopic labeling of 4-Formylamino Antipyrine-d3 improve data accuracy in pharmacokinetic studies?

- Methodological Answer : Incorporate the d3-labeled compound as an internal standard to correct for matrix effects and ionization variability in LC-MS/MS. Use deuterium’s isotopic shift to distinguish analyte peaks from endogenous interference. Validate with calibration curves spanning 0.1–100 ng/mL and recovery tests (RSD <10%) .

Q. What analytical challenges arise when detecting 4-Formylamino Antipyrine-d3 in environmental samples?

- Methodological Answer : Co-elution with structurally similar metabolites (e.g., 4-Acetamidoantipyrine) can occur. Resolve this using high-resolution mass spectrometry (HRMS) with a mass accuracy <5 ppm and tandem MS/MS fragmentation (e.g., m/z 232 → 185). Employ solid-phase extraction (SPE) with C18 columns for preconcentration and cleanup .

Q. How can researchers validate the stability of 4-Formylamino Antipyrine-d3 under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 72 hours. Monitor degradation via LC-HRMS, focusing on deuterium retention (e.g., m/z shifts indicating H/D exchange). Use 4-isopropylaminoantipyrine as a stability reference .

Q. What strategies ensure isotopic integrity during long-term storage of 4-Formylamino Antipyrine-d3?

- Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent photodegradation and deuterium loss. Periodically verify isotopic purity via ¹H NMR (absence of non-deuterated peaks) and HRMS. Use desiccants to minimize hydrolysis .

Contradictions and Mitigation Strategies

- Evidence Conflict : While 4-Aminoantipyrine is noted for facile acylation , deuterated analogs like 4-Formylamino Antipyrine-d3 require stringent reaction conditions to prevent isotopic dilution. Mitigate this by optimizing reaction time/temperature and using excess deuterated reagents .

- Analytical Variability : Recovery rates in passive samplers (e.g., POCIS) vary across studies. Standardize protocols by pairing with performance reference compounds (e.g., antipyrine-d3) and validating under controlled lab/field conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.